

# The Role of CD38 in Hematopoietic Stem Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CD38, a transmembrane glycoprotein, is a multifunctional protein that acts as a receptor, an adhesion molecule, and a NADase ectoenzyme. In the context of hematopoiesis, CD38 is a well-established marker for hematopoietic progenitor cells, and its absence is a key characteristic of primitive, long-term repopulating hematopoietic stem cells (HSCs). This technical guide provides an in-depth overview of the effects of CD38 on HSCs, with a focus on its role in promoting dormancy and its implications for ex vivo HSC expansion and therapeutic applications.

# Quantitative Data on CD38's Impact on Hematopoietic Stem Cells

The following tables summarize key quantitative data from studies investigating the role of CD38 in HSC function, particularly the effects of CD38 inhibition on HSC maintenance and engraftment.

Table 1: Effect of CD38 Inhibitor (78c) on Human HSC Maintenance Ex Vivo



| Parameter                                                          | Control<br>(DMSO) | CD38 Inhibitor<br>(78c) | Fold Change | Reference |
|--------------------------------------------------------------------|-------------------|-------------------------|-------------|-----------|
| Percentage of<br>Phenotypic<br>HSCs                                | Baseline          | 2-fold increase         | 2           | [1][2][3] |
| Proportion of<br>CD34+ cells in<br>G0/G1                           | Baseline          | 2.6-fold increase       | 2.6         | [1]       |
| HSCs with Long-<br>Term<br>Engraftment<br>Potential<br>(Frequency) | Baseline          | 9-fold increase         | 9           | [1][2][3] |
| HSCs with Long-<br>Term<br>Engraftment<br>Potential<br>(Numbers)   | Baseline          | 38-fold increase        | 38          | [1][2][3] |

Table 2: Surface Marker Expression on Murine Hematopoietic Stem and Progenitor Cells



| Cell Population                      | Surface Markers                                                                                                                              | % CD38 Positive | Reference |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------------|-----------|
| Long-Term HSCs (LT-HSCs)             | Lin <sup>-</sup> c-Kit <sup>+</sup> Sca-<br>1 <sup>+</sup> (LSK)CD48 <sup>-</sup> CD150<br><sup>+</sup> CD34 <sup>-</sup> CD201 <sup>+</sup> | 36.6 ± 2.5%     | [4]       |
| HSCs                                 | LSK CD48-CD150+                                                                                                                              | 12.4 ± 0.7%     | [4]       |
| Multipotent Progenitors 2 (MPP2)     | LSK CD48+CD150+                                                                                                                              | 15.3 ± 1.8%     | [4]       |
| Short-Term HSCs (ST-HSCs)            | LSK CD48-CD150-                                                                                                                              | Not Expressed   | [4]       |
| Multipotent Progenitors 3/4 (MPP3/4) | LSK CD48+CD150-                                                                                                                              | Not Expressed   | [4]       |

## **Signaling Pathways and Mechanisms**

CD38 plays a crucial role in maintaining HSC dormancy through a distinct signaling pathway. This pathway is initiated by the enzymatic activity of CD38, which converts NAD+ to cyclic ADP-ribose (cADPR).

### **CD38-Mediated HSC Dormancy Pathway**

The following diagram illustrates the signaling cascade through which CD38 promotes HSC dormancy.





Click to download full resolution via product page

Caption: CD38/cADPR/Ca2+/c-Fos/p57Kip2 signaling pathway maintaining HSC dormancy.

### **Experimental Protocols**

This section provides detailed methodologies for key experiments related to the study of CD38 in hematopoietic stem cells.

# Protocol 1: Isolation of CD34+CD38- Hematopoietic Stem Cells from Human Cord Blood

This protocol outlines the steps for enriching the primitive HSC population from human umbilical cord blood using fluorescence-activated cell sorting (FACS).[5]





Click to download full resolution via product page

Caption: Workflow for the isolation of CD34+CD38- HSCs from cord blood.



## Protocol 2: Ex Vivo Expansion of Human HSCs with a CD38 Inhibitor

This protocol describes the culture conditions for expanding human HSCs while maintaining their primitive state using the small molecule CD38 inhibitor, 78c.[1][2][3]

- Cell Source: Mobilized peripheral blood CD34+ cells.
- Culture Medium: Serum-free expansion medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L).
- Treatment Groups:
  - Control Group: Culture medium with DMSO (vehicle control).
  - Treatment Group: Culture medium with 78c (CD38 inhibitor).
- Culture Conditions:
  - Plate cells at a density of 1 x 10<sup>5</sup> cells/mL.
  - Incubate at 37°C in a humidified atmosphere with 5% CO2.
  - Culture for 7 days.
- Analysis:
  - Phenotypic Analysis: Use flow cytometry to determine the percentage of HSCs (e.g., CD34+CD38-CD90+CD45RA-).
  - Cell Cycle Analysis: Perform BrdU incorporation assays to assess the proportion of cells in different phases of the cell cycle.
  - Functional Assays: Conduct in vitro colony-forming unit (CFU) assays and in vivo transplantation assays to evaluate stem cell function.



# Protocol 3: In Vivo Hematopoietic Stem Cell Engraftment Assay

This protocol details the procedure for assessing the long-term repopulating ability of human HSCs in an immunodeficient mouse model.[1][2][3][6]



Click to download full resolution via product page

Caption: Experimental workflow for in vivo human HSC engraftment assay.

### Conclusion

CD38 is a critical regulator of hematopoietic stem cell dormancy. While its presence on progenitor cells makes it a valuable marker for negative selection of primitive HSCs, its enzymatic activity actively promotes a quiescent state. Inhibition of CD38 has emerged as a promising strategy to enhance the maintenance of functional HSCs during ex vivo culture, with significant potential for improving the efficacy of HSC-based therapies, including gene therapy and transplantation. Further research into the downstream effectors of the CD38 signaling pathway may unveil novel targets for manipulating HSC fate for clinical benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ashpublications.org [ashpublications.org]
- 2. libsearch.cbs.dk [libsearch.cbs.dk]
- 3. researchgate.net [researchgate.net]
- 4. CD38 promotes hematopoietic stem cell dormancy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of hematopoietic stem cells and the effect of CD38 expression during the early erythroid progenitor cell development process PMC [pmc.ncbi.nlm.nih.gov]
- 6. ciea.or.jp [ciea.or.jp]
- To cite this document: BenchChem. [The Role of CD38 in Hematopoietic Stem Cell Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#ncd38-s-effect-on-hematopoietic-stem-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com